molecular formula C12H4Cl2F2N2OS2 B2582240 2,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide CAS No. 862807-19-0

2,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide

Cat. No.: B2582240
CAS No.: 862807-19-0
M. Wt: 365.19
InChI Key: ZICGKKYJVZXIOY-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with chlorine atoms and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiophene ring, followed by the introduction of chlorine atoms at the 2 and 5 positions. The benzothiazole moiety is then synthesized separately and coupled with the thiophene ring through an amide bond formation. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the benzothiazole ring.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups in place of the chlorine atoms.

Scientific Research Applications

2,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide: Similar structure but with a different position of the carboxamide group.

    2,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-3-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.

    2,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-3-amine: Features an amine group in place of the carboxamide group.

Uniqueness

What sets 2,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

2,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl2F2N2OS2/c13-8-3-5(10(14)21-8)11(19)18-12-17-9-6(16)1-4(15)2-7(9)20-12/h1-3H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICGKKYJVZXIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1F)N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl2F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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